1-(Pyridin-2-yl)pyrrolidine-2-thione
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Overview
Description
1-(Pyridin-2-yl)pyrrolidine-2-thione is a heterocyclic compound that features a pyridine ring fused to a pyrrolidine ring with a thione group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)pyrrolidine-2-thione typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the nucleophilic addition of pyrrolidine to a pyridine derivative, followed by cyclization and introduction of the thione group. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted pyridine and pyrrolidine derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)pyrrolidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)pyrrolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The thione group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring but with a ketone group instead of a thione.
Pyrrolidine-2,5-dione: Another related compound with two ketone groups.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring structure.
Uniqueness: 1-(Pyridin-2-yl)pyrrolidine-2-thione is unique due to the presence of both a pyridine ring and a thione group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
848614-65-3 |
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Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
1-pyridin-2-ylpyrrolidine-2-thione |
InChI |
InChI=1S/C9H10N2S/c12-9-5-3-7-11(9)8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2 |
InChI Key |
MDVLJGLGOWPGON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)N(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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